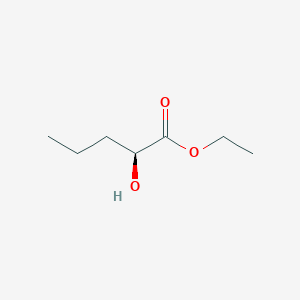

(S)-Ethyl-2-hydroxypentanoate

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C7H14O3 |

|---|---|

Poids moléculaire |

146.18 g/mol |

Nom IUPAC |

ethyl (2S)-2-hydroxypentanoate |

InChI |

InChI=1S/C7H14O3/c1-3-5-6(8)7(9)10-4-2/h6,8H,3-5H2,1-2H3/t6-/m0/s1 |

Clé InChI |

MQGTZMCASHTGBJ-LURJTMIESA-N |

SMILES |

CCCC(C(=O)OCC)O |

SMILES isomérique |

CCC[C@@H](C(=O)OCC)O |

SMILES canonique |

CCCC(C(=O)OCC)O |

Origine du produit |

United States |

Stereoselective Synthetic Methodologies for S Ethyl 2 Hydroxypentanoate

Chemo-Catalytic Approaches to Enantiopure Ethyl 2-Hydroxypentanoates

Chemo-catalytic methods offer a powerful platform for the synthesis of chiral molecules, including (S)-Ethyl-2-hydroxypentanoate. These approaches often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in the Formation of α-Hydroxy Esters

Asymmetric hydrogenation of α-keto esters is a prominent method for the synthesis of α-hydroxy esters. This approach typically involves the use of a chiral metal catalyst to selectively produce one enantiomer. While direct studies on the asymmetric hydrogenation of ethyl 2-oxopentanoate (B1239548) are not extensively detailed in the provided search results, the asymmetric hydrogenation of a similar substrate, ethyl 2-oxo-2-phenylacetate, provides a strong model for this transformation. scispace.com

In a representative study, a platinum catalyst supported on functionalized carbon fiber (Pt/CF) and modified with a chiral alkaloid, cinchonidine, was used for the asymmetric hydrogenation of ethyl 2-oxo-2-phenylacetate. scispace.com This heterogeneous catalytic system demonstrated good conversion and high enantioselectivity. scispace.com

Table 1: Asymmetric Hydrogenation of Ethyl 2-oxo-2-phenylacetate with Pt/CF Catalyst and Cinchonidine Modifier (Data analogous for discussion of α-hydroxy ester synthesis)

| Catalyst | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| 5% Pt/CF | 98 | 99 (R) |

Data from a study on ethyl 2-oxo-2-phenylacetate, serving as a model. scispace.com

The high enantiomeric excess achieved in the hydrogenation of ethyl 2-oxo-2-phenylacetate suggests that a similar strategy could be effectively applied to the synthesis of this compound by selecting the appropriate chiral modifier and reaction conditions. The choice of catalyst, chiral auxiliary, solvent, and reaction parameters such as temperature and pressure are crucial in achieving high stereoselectivity. e3s-conferences.orgresearchgate.net

Diastereoselective Synthesis Strategies Towards Chiral Pentanoates

Diastereoselective synthesis provides an alternative route to chiral molecules by creating a new stereocenter under the influence of an existing one. While specific diastereoselective strategies for this compound were not prominently featured in the search results, the principles can be illustrated through the synthesis of other chiral molecules. For instance, the diastereoselective synthesis of α-alkyl-α,β-dihydroxyketones has been achieved enzymatically, showcasing how a stereocenter can direct the formation of another. researchgate.net In a chemical context, diastereoselective photocycloaddition has been used to synthesize erythro-α-amino-β-hydroxy carboxylic acid esters with a high degree of stereocontrol. nih.gov

A potential diastereoselective approach to this compound could involve the reaction of a chiral enolate derived from a pentanoate ester with an electrophilic hydroxylating agent. The stereochemical outcome would be dictated by the chirality of the enolate.

Biocatalytic and Chemoenzymatic Synthesis of this compound

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of enantiomerically pure compounds. Enzymes, with their inherent chirality and high selectivity, can catalyze reactions with exceptional enantio- and regioselectivity under mild conditions.

Enzymatic Reduction of Prochiral Precursors to this compound

The most direct biocatalytic route to this compound is the asymmetric reduction of the corresponding prochiral ketone, ethyl 2-oxopentanoate. This transformation is typically catalyzed by oxidoreductases, specifically ketoreductases or alcohol dehydrogenases.

Reductases are a class of enzymes that catalyze reduction reactions, often requiring a cofactor such as nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (B84403) (NADPH) as a hydride source. Due to the high cost of these cofactors, an efficient in situ regeneration system is essential for the economic viability of the process. uni-freiburg.deresearchgate.net

Several strategies for cofactor regeneration have been developed. A common approach involves using a second enzyme, such as glucose dehydrogenase (GDH) or formate (B1220265) dehydrogenase (FDH), which oxidizes a cheap substrate (e.g., glucose or formate) to regenerate the NADH or NADPH consumed in the primary reaction. researchgate.net

For example, a novel NADPH-dependent reductase from Candida albicans (CaCR) has been successfully used for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding (S)-hydroxy ester. nih.gov This system was co-expressed with a glucose dehydrogenase in Escherichia coli, enabling efficient cofactor regeneration. nih.gov While this study focused on a different substrate, the principle is directly applicable to the reduction of ethyl 2-oxopentanoate.

Table 2: Biocatalytic Reduction of Ethyl 4-chloro-3-oxobutanoate using Candida albicans Reductase with Cofactor Regeneration (Data analogous for discussion of reductase systems)

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ethyl 4-chloro-3-oxobutanoate | (S)-Ethyl 4-chloro-3-hydroxybutanoate | >99 | >99 |

Data from a study on a similar α-keto ester, demonstrating the effectiveness of the reductase and cofactor regeneration system. nih.gov

Whole-cell biotransformations offer several advantages over the use of isolated enzymes, including the elimination of tedious enzyme purification steps and the presence of an inherent cofactor regeneration system within the cell's metabolic machinery. nih.gov Various microorganisms, particularly yeasts like Saccharomyces cerevisiae and Candida species, are known to possess a wide range of reductases capable of asymmetrically reducing ketones. ethz.chstudycorgi.com

The reduction of β-keto esters using baker's yeast (Saccharomyces cerevisiae) is a well-established method for producing chiral β-hydroxy esters. ethz.chstudycorgi.com For instance, the reduction of ethyl acetoacetate (B1235776) by baker's yeast yields (S)-ethyl 3-hydroxybutanoate with high enantiomeric excess. ethz.ch This demonstrates the potential of yeast-mediated reductions for producing chiral hydroxy esters.

A study on the stereospecific reduction of ethyl 2'-ketopantothenate to ethyl D-(+)-pantothenate using Candida macedoniensis cells as the catalyst showed a molar yield of 97.2% and an enantiomeric excess of over 98%. nih.gov This highlights the capability of whole-cell systems to achieve high yields and excellent enantioselectivity in the reduction of keto esters.

Table 3: Whole-Cell Biotransformation of Ethyl 2'-ketopantothenate using Candida macedoniensis (Data analogous for discussion of whole-cell biotransformations)

| Substrate | Product | Molar Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ethyl 2'-ketopantothenate | Ethyl D-(+)-pantothenate | 97.2 | >98 |

Data from a study on a similar keto ester, illustrating the potential of whole-cell systems. nih.gov

Kinetic Resolution of Racemic Ethyl 2-Hydroxypentanoate (B1253771) Derivatives

Kinetic resolution is a widely employed method for obtaining enantiomerically pure compounds from a racemic mixture. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, resulting in one enantiomer reacting faster than the other. In the context of producing this compound, biocatalytic kinetic resolution using enzymes, particularly lipases and esterases, is a prominent strategy. units.it These enzymes can exhibit high enantioselectivity, making them effective catalysts for separating racemic mixtures of ethyl 2-hydroxypentanoate or its precursors. units.itnih.gov The process can be implemented through two primary approaches: enantioselective hydrolysis of a racemic ester or enantioselective esterification of a racemic alcohol.

Enantioselective Hydrolysis by Esterases/Lipases

Enantioselective hydrolysis is a classic method for resolving racemic esters. In this process, a racemic mixture of ethyl 2-hydroxypentanoate is exposed to an esterase or lipase (B570770) in an aqueous environment. The enzyme selectively catalyzes the hydrolysis of one enantiomer—ideally the (R)-enantiomer—to its corresponding carboxylic acid (2-hydroxypentanoic acid), leaving the desired this compound unreacted and in high enantiomeric purity. mdpi.com

The choice of enzyme is critical for the success of the resolution. Lipases from various microbial sources, such as Candida and Pseudomonas, are frequently used due to their broad substrate specificity, stability, and high enantioselectivity. units.itnih.gov For instance, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has demonstrated excellent results in the kinetic hydrolysis of various esters. nih.gov Immobilization of these enzymes on solid supports is a common technique to enhance their stability, facilitate separation from the reaction mixture, and enable their reuse, which is crucial for industrial applications. nih.gov

The effectiveness of a kinetic resolution is often quantified by the enantiomeric ratio (E-value), which compares the rates of reaction for the two enantiomers. A high E-value (typically >100) is indicative of an efficient resolution process, capable of producing products with high enantiomeric excess (ee). Research has shown that by carefully selecting the lipase and optimizing reaction conditions (such as pH, temperature, and co-solvents), high E-values can be achieved for the hydrolysis of structurally similar esters. nih.gov

Enantioselective Esterification Reactions

An alternative to enantioselective hydrolysis is the enantioselective esterification or transesterification of a racemic alcohol precursor. In the case of ethyl 2-hydroxypentanoate synthesis, this would typically involve the resolution of racemic 2-hydroxypentanoic acid or a different ester thereof. However, the principles can be illustrated by the lipase-catalyzed esterification of racemic acids with an alcohol. ntu.edu.tw

The use of organic solvents is advantageous as it shifts the reaction equilibrium towards synthesis rather than hydrolysis, can increase substrate solubility, and may prevent unwanted side reactions. units.it The choice of acyl donor in transesterification reactions is also crucial for achieving high enantioselectivity and reaction rates.

De Novo Asymmetric Synthesis via Biocatalytic C-C Bond Formation

De novo asymmetric synthesis aims to create chiral centers with a high degree of stereocontrol from prochiral starting materials, rather than resolving a racemic mixture. Biocatalytic carbon-carbon (C-C) bond formation represents a powerful strategy for the de novo synthesis of chiral molecules like this compound. nih.gov Enzymes that catalyze C-C bond formation, such as aldolases, hydroxynitrile lyases, and thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes, can construct molecular backbones with impeccable stereoselectivity. nih.govresearchgate.net

For the synthesis of a 2-hydroxy acid derivative, an aldol (B89426) condensation reaction is a key C-C bond-forming step. Aldolases, for instance, catalyze the stereoselective addition of a donor molecule (like pyruvate (B1213749) or acetaldehyde) to an aldehyde acceptor. By selecting the appropriate aldolase, it is possible to control the configuration of the newly formed stereocenters, including the hydroxyl-bearing carbon.

While direct synthesis of ethyl 2-hydroxypentanoate via a single C-C bond-forming biocatalytic step is not widely documented, the principles of this approach are well-established for other complex molecules. nih.govnih.gov The general strategy would involve the enzymatic reaction of a three-carbon aldehyde (propanal) with a two-carbon nucleophilic equivalent, catalyzed by an enzyme that controls the stereochemistry at the C2 position to yield the (S)-configuration. ThDP-dependent enzymes, for example, are known to catalyze acyloin condensation reactions, which form α-hydroxy ketones—key precursors to α-hydroxy acids and esters. nih.gov The development of new biocatalytic methods and the engineering of existing enzymes are expanding the scope of C-C bond formation for the synthesis of valuable chiral building blocks. nih.govdntb.gov.ua

Process Optimization and Scale-Up in Biocatalytic Synthesis

Transitioning a biocatalytic synthesis from a laboratory discovery to an industrial process requires extensive optimization and scale-up. dtu.dk This involves a multidisciplinary approach combining biotechnology and chemical engineering to create a process that is not only efficient and selective but also economically viable and scalable. colab.wssemanticscholar.org

Key parameters for optimization in the biocatalytic synthesis of this compound include enzyme selection, catalyst formulation (e.g., immobilization), reaction medium engineering, and substrate concentration. nih.gov For instance, in an enantioselective hydrolysis, increasing the substrate concentration is desirable to improve process productivity, but it can also lead to substrate or product inhibition of the enzyme. Therefore, a balance must be struck to maximize space-time yield while maintaining high conversion and enantioselectivity. nih.gov

Process modeling can be a valuable tool to understand reaction kinetics and optimize conditions before scaling up. nih.gov This approach has been successfully applied to multistep enzyme cascade reactions, allowing for the optimization of cofactor recycling and enzyme ratios. nih.gov

A successful example of scaling up a biocatalytic process is the production of S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid, an analog of the target compound's acid form. colab.ws The process, which involved the enantioselective hydrolysis of the racemic ethyl ester, was successfully scaled to a 44-kg pilot plant scale. colab.ws This was achieved through systematic enzyme screening, optimization of the biocatalyst, and development of the reaction and work-up procedures, ultimately yielding the product in 43-48% yield with excellent enantiomeric purity (98.4-99.6% ee). colab.ws

Strategies for Stereochemical Control and Enantiopurity Enhancement in Synthetic Routes

Achieving high stereochemical control and enantiopurity is the central goal in the synthesis of single-enantiomer compounds like this compound. Several strategies can be employed throughout the synthetic process to ensure the desired stereoisomer is obtained with maximum purity.

In kinetic resolution methods, the primary strategy for controlling stereochemistry is the selection of a highly enantioselective enzyme. units.it The enantiomeric ratio (E) is a direct measure of this selectivity, and enzymes with high E-values are essential for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. nih.gov For example, in lipase-catalyzed transesterification, achieving a conversion of exactly 50% with a highly selective enzyme (E > 200) can yield both the remaining (S)-alcohol and the (R)-acetylated product with enantiomeric excesses greater than 99%. nih.gov

Further enhancement of enantiopurity can be achieved by optimizing reaction conditions. Factors such as the choice of organic solvent, the acyl donor (in esterification), temperature, and pH can significantly influence enzyme selectivity. ntu.edu.twresearchgate.net For instance, it has been observed that n-hexane is often a better co-solvent than isooctane (B107328) for certain lipase-catalyzed resolutions. researchgate.net

For de novo asymmetric syntheses, stereochemical control is embedded in the catalytic step itself. The intrinsic stereoselectivity of the C-C bond-forming enzyme dictates the configuration of the product. nih.gov Protein engineering and directed evolution are powerful tools to alter and improve the natural selectivity of an enzyme, tailoring it to a specific substrate and desired stereochemical outcome. dntb.gov.ua

Advanced Spectroscopic and Chromatographic Characterization of S Ethyl 2 Hydroxypentanoate

Chromatographic Techniques for Enantiomeric Separation and Purity Assessment

Chromatographic methods are indispensable for the separation of enantiomers and the accurate assessment of enantiomeric purity. Chiral Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Chiral Gas Chromatography is a powerful technique for the separation and quantification of volatile enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

For the analysis of α-hydroxy esters like Ethyl-2-hydroxypentanoate, cyclodextrin-based CSPs are highly effective. gcms.cz Derivatized cyclodextrins, such as those incorporated into polysiloxane liquid phases, create a chiral environment within the capillary column that allows for the differential interaction with the (S) and (R) enantiomers. gcms.cz A study on the closely related compound, ethyl 2-hydroxy-4-methylpentanoate, successfully utilized a γ-cyclodextrin-based column to separate its enantiomers in complex matrices. nih.govresearchgate.net This demonstrates the feasibility and efficacy of chiral GC for determining the enantiomeric ratio of such compounds.

The enantiomeric ratio is determined by integrating the peak areas of the two separated enantiomers. Modern chiral GC columns can achieve baseline separation, allowing for precise and accurate quantification of each enantiomer, which is critical for quality control and stereoselective synthesis.

| Parameter | Condition |

|---|---|

| Column | Chiral GC Capillary Column (e.g., derivatized β-cyclodextrin) |

| Stationary Phase | Cyclodextrin derivative in polysiloxane |

| Oven Temperature Program | Isothermal or gradient (e.g., 50°C to 200°C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Expected Elution Order | Dependent on specific CSP and conditions |

Chiral High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of a broad range of chiral compounds, including those that are not sufficiently volatile for GC analysis. mdpi.com The separation principle is similar to chiral GC, relying on the formation of transient diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP).

For the analysis of (S)-Ethyl-2-hydroxypentanoate, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. mdpi.com Columns like Chiralpak® and Chiralcel® are widely used and have demonstrated success in resolving a variety of racemates. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is crucial for optimizing the separation. mdpi.comnih.gov The addition of small amounts of additives like diethylamine (B46881) or trifluoroacetic acid can also significantly improve peak shape and resolution. asianpubs.org

The development of sub-2 µm particle columns has enabled faster and more efficient separations. mdpi.com HPLC offers the advantage of being applicable to both analytical and preparative scales, allowing for the isolation of pure enantiomers.

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H or similar polysaccharide-based CSP |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 210 nm) |

| Column Temperature | Ambient |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Stereochemical Elucidation of Hydroxypentanoates

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For chiral compounds, specific NMR techniques can provide detailed information about their stereochemistry.

¹H NMR Spectroscopy for Diastereotopic Proton Analysis

In a chiral molecule like this compound, protons that are chemically non-equivalent due to the presence of a stereocenter are termed diastereotopic. masterorganicchemistry.comlibretexts.org These protons will have different chemical shifts and will couple to each other, providing valuable structural information. masterorganicchemistry.com

In the structure of this compound, the two methylene (B1212753) protons of the ethyl group (O-CH₂-CH₃) are diastereotopic. This is because the chiral center at C2 creates a chiral environment, making the two protons on the adjacent methylene group of the propyl side chain (C3) and the methylene protons of the ethyl ester group inequivalent. reddit.commasterorganicchemistry.com One proton is pro-R and the other is pro-S. As a result, instead of a simple quartet, the signal for these protons may appear as a more complex multiplet, often an octet or a doublet of quartets, due to coupling with both each other (geminal coupling) and the neighboring methyl protons. The difference in their chemical shifts is often small but can be resolved with high-field NMR instruments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| CH(OH) | ~4.0-4.2 | dd (doublet of doublets) |

| OCH₂CH₃ | ~4.1-4.3 (diastereotopic protons may show distinct signals) | m (multiplet) |

| CH₂CH₂CH₃ | ~1.6-1.8 (diastereotopic protons) | m (multiplet) |

| CH₂CH₂CH₃ | ~1.3-1.5 | m (multiplet) |

| OCH₂CH₃ | ~1.2-1.3 | t (triplet) |

| CH₂CH₂CH₃ | ~0.9 | t (triplet) |

¹³C NMR Spectroscopy in Stereochemical Assignment

The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronegativity of adjacent atoms. The carbonyl carbon (C=O) of the ester will appear significantly downfield, typically in the range of 170-175 ppm. The carbon bearing the hydroxyl group (C-OH) will also be downfield compared to other sp³ carbons, usually around 65-75 ppm. The remaining aliphatic carbons will appear at higher fields (lower ppm values). While the spectra of the (S) and (R) enantiomers are identical, comparing the spectrum of a diastereomeric derivative can allow for stereochemical assignment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~170-175 |

| CH(OH) | ~65-75 |

| OCH₂CH₃ | ~60-65 |

| CH₂CH₂CH₃ | ~35-40 |

| CH₂CH₂CH₃ | ~18-22 |

| OCH₂CH₃ | ~13-15 |

| CH₂CH₂CH₃ | ~13-15 |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. mtoz-biolabs.com This technique is particularly useful for determining the absolute configuration of enantiomers. nih.gov

The CD spectrum of a chiral molecule is characterized by Cotton effects, which are positive or negative peaks corresponding to specific electronic transitions. For this compound, the ester carbonyl group (C=O) acts as a chromophore. The n → π* electronic transition of this carbonyl group typically occurs around 210-240 nm and gives rise to a Cotton effect.

The sign of the Cotton effect can often be correlated with the absolute configuration of the stereocenter adjacent to the chromophore. For many α-hydroxy esters, empirical rules, such as the Octant Rule, can be applied to predict the sign of the Cotton effect. wordpress.com For example, if the (S)-enantiomer exhibits a positive Cotton effect in a specific wavelength range, the (R)-enantiomer will show a mirror-image spectrum with a negative Cotton effect of equal magnitude. nih.gov By comparing the experimentally obtained CD spectrum with spectra of related compounds with known configurations or with quantum chemical calculations, the absolute configuration of this compound can be unequivocally confirmed. nih.govamericanlaboratory.com

| Parameter | Description |

|---|---|

| Technique | Electronic Circular Dichroism (ECD) Spectroscopy |

| Chromophore | Ester Carbonyl (C=O) |

| Relevant Transition | n → π* |

| Expected Wavelength (λmax) | ~210-240 nm |

| Expected Sign of Cotton Effect for (S)-enantiomer | Determined by empirical rules or computational modeling |

Mass Spectrometry (MS) and Coupled Techniques (GC-MS) for Structural Confirmation and Derivatization Studies

Mass spectrometry (MS) is a pivotal analytical technique for the structural elucidation of this compound. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the compound from a mixture and its subsequent identification based on its mass-to-charge ratio (m/z) and fragmentation pattern. The electron ionization (EI) mass spectrum of the racemic form, ethyl 2-hydroxypentanoate (B1253771), provides the foundational data for confirming the molecular structure, as the fragmentation is independent of the stereochemistry. nist.gov

The molecular ion peak ([M]⁺) for ethyl 2-hydroxypentanoate (molar mass: 146.18 g/mol ) is expected at an m/z of 146. nist.govechemi.com However, this peak may be of low intensity or absent in EI-MS due to the instability of the molecular ion. The fragmentation of esters and alcohols follows predictable pathways, which are instrumental in confirming the structure. Key fragmentation mechanisms for ethyl 2-hydroxypentanoate include alpha-cleavage and McLafferty-type rearrangements. libretexts.org

A significant fragmentation pathway involves the cleavage of the bond between the first and second carbon atoms (α-cleavage relative to the hydroxyl group). This results in the loss of a propyl radical (•C₃H₇), leading to a prominent ion. Another characteristic fragmentation is the loss of the ethoxy group (•OCH₂CH₃) from the ester moiety, resulting in a distinct acylium ion. The fragmentation pattern observed in the NIST library for the racemate confirms these pathways, providing a reliable fingerprint for identification. nist.gov

The major observed fragments and their proposed identities are summarized in the table below.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 117 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 101 | [M - OC₂H₅]⁺ | α-cleavage, loss of ethoxy radical |

| 73 | [C₃H₅O₂]⁺ | Cleavage of the propyl side chain |

| 45 | [C₂H₅O]⁺ or [COOH]⁺ | Fragment from the ethoxy or carboxyl group |

| Data derived from the NIST Mass Spectrometry Data Center for Pentanoic acid, 2-hydroxy-, ethyl ester. nist.gov |

Derivatization Methods for Enhanced GC-MS Analysis

For compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, GC-MS analysis can sometimes be challenging due to issues like poor peak shape, tailing, and potential adsorption onto the chromatographic column. gcms.czyoutube.com Chemical derivatization is a strategy employed to mitigate these issues by converting the polar hydroxyl group into a less polar, more volatile, and more thermally stable functional group. youtube.comresearchgate.net This process enhances chromatographic resolution and improves detection sensitivity. youtube.comnih.gov

Two of the most common derivatization techniques applicable to α-hydroxy esters are silylation and acylation. researchgate.net

Silylation: This is a widely used method that involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. The resulting TMS ether is significantly more volatile and less polar than the original alcohol, leading to sharper, more symmetrical peaks in the chromatogram. gcms.cz

Acylation: This method introduces an acyl group (e.g., acetyl) to the hydroxyl moiety, forming an ester. nih.gov Reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFAA) are used for this purpose. Acylation reduces the polarity and hydrogen-bonding capacity of the analyte. nih.gov The resulting acylated derivative often exhibits improved chromatographic behavior and volatility, which is particularly beneficial for achieving better separation of enantiomers on a chiral stationary phase. nih.govsigmaaldrich.com

The choice of derivatization reagent depends on the specific analytical requirements, including the presence of other functional groups and the desired chromatographic outcome. gcms.cz For this compound, both silylation and acylation would effectively cap the free hydroxyl group, making the molecule more amenable to high-resolution GC-MS analysis.

Other Spectroscopic Methods for Molecular Structure Analysis

Besides mass spectrometry, other spectroscopic techniques are essential for a comprehensive characterization of the molecular structure of this compound. Infrared (IR) and Raman spectroscopy, in particular, provide valuable information about the functional groups present in the molecule through the analysis of molecular vibrations.

Infrared (IR) Spectroscopy: The IR spectrum of an organic molecule reveals the presence of specific functional groups based on their characteristic absorption frequencies. For this compound, the key expected absorption bands are:

A strong, broad band in the region of 3500-3200 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.

A strong, sharp absorption peak between 1750-1735 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester group. docbrown.info

C-H stretching vibrations from the alkyl portions of the molecule (ethyl and propyl groups) appearing in the 3000-2850 cm⁻¹ region. researchgate.net

A distinct C-O stretching vibration for the ester group, typically observed in the 1300-1000 cm⁻¹ range. docbrown.info

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and provides information on molecular vibrations that result in a change in polarizability. Key expected Raman signals for this compound would include:

Strong signals for C-H stretching and bending modes within the alkyl framework.

A characteristic signal for the C=O stretch of the ester, although it is typically weaker in Raman than in IR.

Vibrations associated with the C-C backbone of the molecule.

The combination of these spectroscopic methods allows for an unambiguous confirmation of the molecular structure of this compound.

| Spectroscopic Method | Wavenumber (cm⁻¹) | Assignment |

| Infrared (IR) | ~3500-3200 | O-H stretch (hydroxyl) |

| Infrared (IR) | ~3000-2850 | C-H stretch (alkyl) |

| Infrared (IR) | ~1750-1735 | C=O stretch (ester) |

| Infrared (IR) | ~1300-1000 | C-O stretch (ester) |

| Raman | ~2900 | C-H stretch (alkyl) |

| Raman | ~1730 | C=O stretch (ester) |

| Raman | ~1450 | C-H bend (alkyl) |

| Frequencies are approximate and based on characteristic values for the respective functional groups found in similar molecules. docbrown.inforesearchgate.netresearchgate.net |

Applications of S Ethyl 2 Hydroxypentanoate As a Chiral Building Block in Asymmetric Synthesis

Utilization in the Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates

Chiral α-hydroxy esters, including the class to which (S)-Ethyl-2-hydroxypentanoate belongs, are crucial intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The stereochemistry of a drug molecule is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

A significant application of structurally related chiral α-hydroxy esters is in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension. For instance, (R)-2-hydroxy-4-phenylbutanoate esters are key precursors for several "pril" drugs, such as benazepril (B1667978) and ramipril, which feature a (S)-homophenylalanine moiety as a core structural element. nih.govgoogle.com The synthesis of these inhibitors often relies on the stereospecific conversion of the α-hydroxy ester to introduce the required stereocenter in the final drug molecule. Biocatalytic methods, employing enzymes like carbonyl reductase, are often used for the asymmetric reduction of the corresponding α-keto ester to produce the desired chiral hydroxy ester with high enantiomeric excess. google.com

Furthermore, chiral building blocks are instrumental in the synthesis of modern antiepileptic drugs. While direct use of this compound is not explicitly detailed in widely available literature, analogous chiral precursors are fundamental to the synthesis of drugs like Brivaracetam. googleapis.com The synthesis of Brivaracetam, (2S)-2-[(4R)-2-oxo-4-propyl-pyrrolidin-1-yl]butanamide, involves the coupling of distinct chiral fragments to construct the final molecule with the correct stereochemistry, a common strategy in pharmaceutical manufacturing where compounds like this compound serve as sources of chirality. googleapis.comresearchgate.netresearchgate.net

The synthesis of antiviral nucleoside analogues also frequently employs chiral precursors to construct the modified sugar or carbocyclic core. biorxiv.orgbiorxiv.orgresearchgate.net The development of novel antiviral agents often requires the assembly of complex molecules where stereochemistry dictates biological activity. Chiral hydroxy esters can serve as starting materials for the synthesis of these intricate scaffolds. biorxiv.orgbiorxiv.org

| Pharmaceutical Intermediate | Target Drug Class | Synthetic Relevance |

| (R)-2-Hydroxy-4-phenylbutyrate ethyl ester | ACE Inhibitors (e.g., Benazepril) | Key precursor for establishing the correct stereochemistry of the homophenylalanine side chain. nih.govgoogle.com |

| Chiral 4-propyl-pyrrolidin-2-one derivatives | Antiepileptics (e.g., Brivaracetam) | Demonstrates the strategy of using chiral synthons to build complex heterocyclic drug structures. googleapis.comresearchgate.net |

| Chiral carbocyclic synthons | Antiviral Nucleoside Analogues | Chiral hydroxy esters can be precursors for the modified ring systems that mimic natural ribose. biorxiv.orgbiorxiv.org |

Role in the Construction of Complex Chiral Architectures

The construction of complex molecules, particularly natural products, often requires the assembly of multiple stereocenters in a controlled fashion. This compound serves as a versatile starting point for such endeavors. The hydroxyl and ester functionalities can be manipulated through a variety of stereoselective reactions to build more elaborate structures.

For example, the hydroxyl group can direct the stereochemical outcome of subsequent reactions on adjacent carbons, a phenomenon known as substrate-controlled diastereoselection. This is particularly useful in aldol (B89426), alkylation, or addition reactions where the existing stereocenter influences the creation of new ones. The ester group can be reduced to an aldehyde, which can then participate in chain-elongation reactions like Wittig or Horner-Wadsworth-Emmons reactions to build complex carbon skeletons.

While specific total syntheses employing this compound are not extensively documented in prominent literature, the principles of its use can be inferred from syntheses involving similar chiral building blocks. For instance, chiral epoxy alcohols, which can be derived from α-hydroxy esters, are powerful intermediates for synthesizing complex targets, including macrocyclic compounds through ring-closing metathesis. researchgate.net The strategic placement of functional groups allows for the construction of large, architecturally complex rings found in many biologically active natural products. researchgate.net

Contribution to the Chiral Pool in Organic Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiomerically pure compounds derived from natural sources that are used as starting materials in organic synthesis. nih.govnih.gov This approach avoids the need for de novo asymmetric synthesis or chiral resolution, making it an efficient strategy for producing complex chiral molecules. Major contributors to the chiral pool include amino acids, carbohydrates, terpenes, and hydroxy acids. nih.govnih.gov

Precursor to Structurally Related Chiral Compounds

One of the key strengths of this compound as a chiral building block is its potential to be converted into other useful chiral synthons. The functional groups present in the molecule allow for straightforward transformations into other classes of compounds while retaining the original stereochemical integrity.

Reduction to Chiral Diols: The ester functionality can be readily reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to afford the corresponding chiral diol, (S)-pentane-1,2-diol. nih.gov Chiral 1,2-diols are highly valuable intermediates in their own right, serving as chiral ligands in asymmetric catalysis, chiral auxiliaries, or as precursors for the synthesis of chiral epoxides and other functionalized molecules. medipol.edu.tr

Conversion to Chiral Lactones: Under acidic or basic conditions, α-hydroxy esters can undergo intramolecular cyclization (lactonization) if the carbon chain is appropriately functionalized. More commonly, this compound can be elaborated and then cyclized to form various lactones. For example, after chain extension, it can be a precursor to γ-lactones (five-membered rings) or δ-lactones (six-membered rings), which are common structural motifs in natural products with diverse biological activities, including signaling molecules and components of flavor and fragrance compounds. google.comnih.govorganic-chemistry.org

Transformation into Chiral Epoxides: Chiral α-hydroxy esters can be converted into chiral epoxides. A common method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) and then treating it with a base to induce intramolecular nucleophilic substitution, although this typically requires an additional carbon to form the epoxide ring. A more direct route starts from the corresponding chiral diol. Chiral epoxides are exceptionally useful electrophiles that can be opened regioselectively by a wide range of nucleophiles to generate a variety of functionalized chiral molecules. nih.gov

| Starting Material | Transformation | Product | Significance of Product |

| This compound | Ester Reduction (e.g., with LiAlH₄) | (S)-Pentane-1,2-diol | Chiral ligand, chiral auxiliary, precursor to chiral epoxides. nih.govmedipol.edu.tr |

| This compound | Chain Elaboration & Lactonization | Chiral γ-Lactones | Common core in natural products, flavors, and fragrances. nih.govorganic-chemistry.org |

| (S)-Pentane-1,2-diol | Tosylation & Base Treatment | (S)-1,2-Epoxypentane | Versatile chiral electrophile for asymmetric synthesis. nih.gov |

Biochemical Transformations and Metabolic Significance of Hydroxypentanoates

Enzymatic Pathways Involving Hydroxypentanoate Derivatives

Hydroxypentanoate derivatives, including (S)-Ethyl-2-hydroxypentanoate, are subject to various enzymatic transformations, primarily hydrolysis and synthesis, catalyzed by enzymes such as lipases and esterases. These biocatalysts are pivotal in industrial processes for producing optically pure compounds due to their high selectivity.

The specificity of an enzyme for its substrate is a cornerstone of its catalytic function. Enzymes distinguish between substrates based on the precise three-dimensional arrangement of atoms in their active sites. For hydroxypentanoate derivatives, esterases and lipases are the most relevant enzyme classes. These enzymes belong to the α/β-hydrolase superfamily and typically feature a catalytic triad (B1167595) (e.g., Ser-His-Asp) in their active site.

The catalytic mechanism for the hydrolysis of an ester like ethyl 2-hydroxypentanoate (B1253771) involves a two-step process. First, the serine residue's hydroxyl group, activated by the nearby histidine, performs a nucleophilic attack on the ester's carbonyl carbon. This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" in the active site. The intermediate then collapses, releasing the alcohol (ethanol) and forming an acyl-enzyme complex. In the second step, a water molecule, activated by the histidine, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (2-hydroxypentanoic acid) and regenerating the free enzyme.

Substrate specificity is determined by the specific amino acid residues lining the active site pocket. The size, shape, and hydrophobicity of this pocket dictate which molecules can bind effectively. For instance, some lipases exhibit broad substrate specificity, acting on a wide range of esters with varying chain lengths and functional groups. mdpi.comsemanticscholar.org Other enzymes are highly specific, catalyzing reactions for only a narrow range of substrates. worthington-biochem.com For example, studies on various esterases have shown a preference for substrates with specific acyl chain lengths or alcohol moieties, a property that is exploited in biocatalysis. semanticscholar.org

Table 1: General Enzyme Specificity Types

| Specificity Type | Description | Relevance to Hydroxypentanoates |

|---|---|---|

| Absolute Specificity | The enzyme catalyzes only one specific reaction with a single substrate. | An enzyme that would only hydrolyze ethyl 2-hydroxypentanoate and no other ester. |

| Group Specificity | The enzyme acts on molecules with specific functional groups, such as hydroxyl or ester groups. worthington-biochem.com | Esterases that recognize and cleave the ester bond in a variety of hydroxypentanoate derivatives. |

| Linkage Specificity | The enzyme acts on a particular type of chemical bond, regardless of the rest of the molecule's structure. worthington-biochem.com | An enzyme that hydrolyzes the ester linkage in various aliphatic esters, including hydroxypentanoates. |

| Stereochemical Specificity | The enzyme acts on a particular stereoisomer (e.g., the S-enantiomer but not the R-enantiomer). worthington-biochem.com | Enzymes that selectively hydrolyze this compound from a racemic mixture, leaving the (R)-enantiomer untouched. |

Enzymatic transformations are renowned for their high stereoselectivity, a property that is immensely valuable in the synthesis of chiral molecules like this compound. When an enzyme acts on a racemic mixture (an equal mix of two enantiomers), it often preferentially binds to and transforms only one of the enantiomers. This process, known as kinetic resolution, allows for the separation of enantiomers. For instance, in the enantioselective hydrolysis of racemic ethyl 2-hydroxypentanoate, a lipase (B570770) might selectively convert the (S)-enantiomer into (S)-2-hydroxypentanoic acid, leaving the unreacted (R)-ethyl-2-hydroxypentanoate in the mixture. colab.ws This enables the isolation of both the (S)-acid and the (R)-ester in high enantiomeric purity.

Epimerization is another significant stereochemical transformation, involving the change in configuration at a single asymmetric center in a molecule containing multiple chiral centers. While direct epimerization of this compound at the C2 position would convert it to its (R)-enantiomer, this is typically carried out by enzymes known as epimerases or racemases. These enzymes often work on activated sugar nucleotides or other metabolites within a cell. nih.gov The mechanism frequently involves an oxidation-reduction sequence at the chiral carbon, proceeding through a planar keto intermediate that can then be reduced from either side, leading to a mixture of stereoisomers. nih.gov

Microbial Production and Accumulation of Hydroxyalkanoates

Microorganisms are proficient producers of a wide range of biopolymers, including polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized as intracellular carbon and energy storage materials. bohrium.comresearchgate.net These bioplastics are accumulated by various bacteria under conditions of nutrient limitation (such as nitrogen or phosphorus) but with an excess carbon source. mdpi.com

PHAs are polymers composed of hydroxyalkanoate (HA) monomers. portlandpress.com The most common and well-studied PHA is poly(3-hydroxybutyrate) (PHB), but a vast diversity of over 150 different monomers has been identified, leading to a wide range of material properties. researchgate.net These monomers can be classified by the length of their carbon chains into short-chain-length (SCL, 3–5 carbon atoms) and medium-chain-length (MCL, 6–14 carbon atoms) HAs. frontiersin.org

Hydroxypentanoates, specifically 3-hydroxyvalerate (B1259860) (3HV), are important SCL-HA monomers. The incorporation of 3HV along with 3-hydroxybutyrate (B1226725) (3HB) monomers creates the copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). mdpi.com This copolymer is less crystalline and brittle than PHB homopolymer, making it more flexible and suitable for a broader range of applications. mdpi.com

The biosynthesis of PHBV typically starts from central metabolic intermediates. For the 3HB monomer, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then reduced to (R)-3-hydroxybutyryl-CoA. For the 3HV monomer, acetyl-CoA and propionyl-CoA are condensed to form β-ketovaleryl-CoA, which is subsequently reduced to (R)-3-hydroxyvaleryl-CoA. Finally, the enzyme PHA synthase polymerizes these hydroxyacyl-CoA monomers into the PHA polymer chain. nih.gov

The high cost of PHA production compared to conventional plastics has driven extensive research into genetic and metabolic engineering to improve yields and control polymer composition. mdpi.comnih.gov The bacterium Cupriavidus necator (formerly Ralstonia eutropha) is a model organism for PHA production and has been a primary target for these engineering efforts. mdpi.commdpi.com

Strategies for enhancing microbial production include:

Deletion of Competing Pathways: To maximize the carbon flux towards PHA synthesis, genes for competing metabolic pathways can be deleted. For example, knocking out pathways that lead to the formation of byproducts like organic acids or other storage compounds can redirect metabolic intermediates towards the desired PHA production pathway. tandfonline.com

Pathway Engineering for Novel Monomers: By introducing genes from other organisms, engineered microbes can be made to produce PHAs with novel monomer compositions. For instance, engineering the substrate specificity of the PHA synthase enzyme can allow for the incorporation of a wider variety of monomers, thereby tailoring the material properties of the resulting polymer. nih.gov

Expanding Substrate Utilization: Modifying microbes to utilize cheaper and more sustainable carbon sources, such as agricultural waste or glycerol, is a key strategy for reducing production costs. This involves introducing genes for the breakdown and metabolism of these alternative feedstocks. nih.gov

Table 2: Key Genes and Strategies in Metabolic Engineering for PHA Production

| Gene/Target | Function | Engineering Strategy | Objective |

|---|---|---|---|

| phaCAB Operon | Core genes for PHB biosynthesis (β-ketothiolase, reductase, synthase). nih.gov | Overexpression using strong promoters. bpasjournals.com | Increase overall PHA yield. |

| phaZ | Encodes intracellular PHA depolymerase. nih.gov | Gene deletion/knockout. | Prevent degradation of accumulated PHA, increasing net yield. |

| fadA/fadB | Genes involved in the β-oxidation pathway. bpasjournals.com | Gene deletion/knockout. | Enhance incorporation of medium-chain-length (MCL) monomers. bpasjournals.comnih.gov |

| Foreign phaC | PHA synthase from another organism with different substrate specificity. | Heterologous expression. | Produce copolymers with novel monomer compositions (e.g., PHBHHx). nih.gov |

In Vitro Studies on Enzymatic Activity and Substrate Scope

In vitro studies are essential for characterizing the catalytic properties of enzymes and understanding their potential for industrial applications. These studies typically involve purified enzymes and allow for precise control over reaction conditions such as temperature, pH, and substrate concentration.

Research in this area often focuses on determining an enzyme's substrate scope—the range of compounds it can accept as substrates. For esterases and lipases, this involves testing the enzyme's activity against a library of different esters. These substrates may vary in the length of their carboxylic acid and alcohol chains, the presence of functional groups, and their stereochemistry. semanticscholar.org By measuring the rate of hydrolysis for each substrate, researchers can map the enzyme's preferences. For example, an in vitro study might reveal that a particular esterase has the highest activity towards esters with short acyl chains (e.g., C4-C6) and is highly selective for the (S)-enantiomer of a chiral alcohol.

Fluorogenic or chromogenic substrates, which release a colored or fluorescent product upon hydrolysis, are often used in these assays for high-throughput screening and detailed kinetic analysis. nih.govmdpi.com Such studies provide critical data for selecting the best biocatalyst for a specific synthetic transformation, such as the large-scale production of an enantiopure hydroxypentanoate derivative.

Table 3: Representative Data from In Vitro Enzyme Studies

| Enzyme | Source Organism | Substrate Tested | Key Finding |

|---|---|---|---|

| Esterase EstD11 | Metagenomic library (Hot spring) | Library of p-nitrophenyl (pNP) esters with varied chain lengths and structures. semanticscholar.org | Showed broad substrate specificity with significant activity against 16 different esters, indicating promiscuity. semanticscholar.org |

| p-Hydroxybenzoate Hydroxylase | Pseudomonas fluorescens | p-hydroxybenzoate and NADPH. nih.gov | The presence of the primary substrate (p-hydroxybenzoate) dramatically stimulated the rate of enzyme reduction by NADPH by 140,000-fold. nih.gov |

| Hydroperoxide Lyase | Oscillatoria sp. | 13-hydroperoxy-9, 11-octadecadienoic acid (13-HPOD). nih.gov | Demonstrated high substrate specificity, converting 13-HPOD but not its 9-HPOD isomer. The enzyme had an apparent Km of 7.4 µM. nih.gov |

| Lipase/Esterase Cocktail | Various commercial sources | Racemic ethyl 2-ethoxy-3-(4-hydroxyphenyl)propanoate. colab.ws | Screening identified specific enzymes capable of enantioselective hydrolysis to produce the S-acid with high enantiomeric excess (98.4−99.6% ee). colab.ws |

Computational and Theoretical Studies on S Ethyl 2 Hydroxypentanoate Chemistry

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in elucidating the intricate details of reaction mechanisms, providing information on transition states, intermediates, and reaction energy profiles. nih.gov For the synthesis of (S)-Ethyl-2-hydroxypentanoate, these calculations can unravel the mechanistic pathways of various synthetic routes, including enzymatic and chemo-catalytic methods.

By employing methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can model the reaction pathways for the formation of this compound. nih.gov For instance, in an enzyme-catalyzed transesterification, quantum chemical calculations can help to identify the key amino acid residues involved in the catalytic cycle, the structure of the transition state, and the activation energy barrier. This information is critical for understanding the catalytic efficiency of the enzyme.

Table 1: Hypothetical Activation Energies for Key Steps in a Biocatalytic Synthesis of this compound Calculated using DFT.

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| Nucleophilic attack | Lipase (B570770) | 15.2 |

| Tetrahedral intermediate formation | Lipase | 8.5 |

| Product release | Lipase | 12.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

These calculations can also be used to investigate the effect of different solvents or additives on the reaction mechanism, providing a theoretical basis for optimizing reaction conditions. nih.gov

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation of a substrate to the active site of an enzyme. nih.govmdpi.com In the synthesis of this compound, these studies can provide valuable insights into the interactions between the substrate, ethyl 2-oxopentanoate (B1239548), and the active site of a biocatalyst, such as a lipase. nih.gov

Docking simulations can predict the preferred binding mode of the substrate within the enzyme's active site, highlighting key interactions like hydrogen bonds and hydrophobic contacts that are crucial for substrate recognition and catalysis. japer.in This understanding is fundamental for explaining the observed stereoselectivity of the enzyme.

Table 2: Key Interactions between Ethyl 2-oxopentanoate and a Hypothetical Lipase Active Site Identified through Molecular Docking.

| Amino Acid Residue | Interaction Type | Distance (Å) |

| Ser105 | Hydrogen Bond | 2.1 |

| His224 | Hydrogen Bond | 2.5 |

| Trp88 | Hydrophobic | 3.8 |

| Ile189 | Hydrophobic | 4.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the enzyme-substrate complex over time. researchgate.net MD simulations provide a more realistic picture of the interactions and conformational changes that occur during the catalytic process.

Prediction of Stereoselectivity and Reactivity Profiles

A key challenge in the synthesis of chiral molecules like this compound is achieving high stereoselectivity. Computational methods play a crucial role in predicting and understanding the origins of stereoselectivity in chemical reactions. arxiv.org

Quantum chemical calculations can be used to compute the energies of the transition states leading to the (S) and (R) enantiomers. A lower activation energy for the transition state leading to the (S)-enantiomer would explain the preference for its formation. arxiv.org These calculations can also help in understanding the role of steric and electronic effects in determining the stereochemical outcome. arxiv.org

Moreover, Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the reactivity and stereoselectivity of a series of related substrates. ethz.ch These models correlate the structural features of the molecules with their observed reactivity, providing a predictive tool for screening potential substrates or catalysts.

Rational Design and Engineering of Biocatalysts for this compound Synthesis

The insights gained from computational studies can be leveraged for the rational design and engineering of biocatalysts with improved properties for the synthesis of this compound. nih.govtudelft.nl By understanding the enzyme-substrate interactions and the catalytic mechanism, specific mutations can be introduced into the enzyme's active site to enhance its activity, stability, or stereoselectivity. colab.ws

For example, if molecular modeling studies identify a steric clash that hinders the optimal binding of the substrate, site-directed mutagenesis can be used to replace a bulky amino acid residue with a smaller one, thereby improving the catalytic efficiency. researchgate.net Computational tools can predict the effect of such mutations before they are experimentally tested, saving time and resources. This in silico-guided approach has been successfully applied to engineer various enzymes for biocatalytic applications. nih.gov

Emerging Research Areas and Future Perspectives for S Ethyl 2 Hydroxypentanoate

Novel Synthetic Strategies and Biocatalysts

The production of enantiomerically pure compounds is a significant focus in the chemical and pharmaceutical industries. nih.gov For (S)-Ethyl-2-hydroxypentanoate, research is increasingly centered on developing efficient and highly selective synthetic routes.

Biocatalysis: A prominent strategy is the use of biocatalysts, particularly enzymes, which offer high enantioselectivity under mild reaction conditions. nih.govresearchgate.net Lipases are a key class of enzymes being explored for the synthesis of chiral esters. mdpi.comnih.gov Two primary biocatalytic approaches are being investigated for producing this compound:

Kinetic Resolution: This method involves the enantioselective acylation or hydrolysis of a racemic mixture of ethyl 2-hydroxypentanoate (B1253771). A lipase (B570770) can selectively catalyze the reaction of one enantiomer, leaving the other, in this case, the (S)-enantiomer, unreacted and thus separated. nih.gov

Asymmetric Reduction: An alternative route is the stereoselective reduction of the prochiral precursor, ethyl 2-oxopentanoate (B1239548). nih.govnih.govchemicalbook.com Ketoreductases, often from microbial sources such as yeast or bacteria, can catalyze the reduction of the ketone group to a hydroxyl group with a high degree of stereocontrol, yielding the desired (S)-enantiomer. nih.govscispace.com

The development of robust and reusable biocatalysts, for instance, through enzyme immobilization, is a key area of research to enhance the economic viability of these processes. nih.gov

Chemo-enzymatic Synthesis: Combining traditional chemical synthesis with enzymatic reactions is another promising avenue. This approach can leverage the strengths of both methodologies to create more efficient and sustainable synthetic pathways. researchgate.net

| Synthetic Strategy | Key Biocatalyst Type | Precursor | Advantage |

| Kinetic Resolution | Lipases | Racemic ethyl 2-hydroxypentanoate | High enantioselectivity |

| Asymmetric Reduction | Ketoreductases | Ethyl 2-oxopentanoate | Direct formation of the desired enantiomer |

Advanced Characterization Techniques

As the demand for enantiopure this compound increases, so does the need for precise and sensitive analytical techniques to determine its enantiomeric purity and characterize its properties.

Chiral Chromatography: Chiral gas chromatography (GC) is a powerful technique for separating and quantifying the enantiomers of volatile compounds like ethyl 2-hydroxypentanoate. gcms.cz This method often utilizes capillary columns coated with a chiral stationary phase, such as derivatized cyclodextrins, which interact differently with the (S) and (R) enantiomers, leading to their separation. nih.gov The development of new chiral stationary phases continues to improve the resolution and efficiency of these separations.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is indispensable for the structural elucidation of this compound. While standard NMR can confirm the chemical structure, the use of chiral shift reagents can enable the differentiation of enantiomers by inducing chemical shift differences between them.

Mass Spectrometry (MS): When coupled with a chiral separation technique like GC, mass spectrometry (GC-MS) provides not only retention time data for enantiomeric separation but also mass spectral data for definitive identification and quantification. mdpi.com Emerging mass spectrometric methods are being explored for their potential in direct chiral analysis. nih.gov

| Technique | Application | Key Information Provided |

| Chiral Gas Chromatography (GC) | Enantiomeric separation and quantification | Enantiomeric excess (ee%), ratio of enantiomers |

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and enantiomeric differentiation | Chemical structure, differentiation of enantiomers with chiral auxiliaries |

| Mass Spectrometry (MS) | Identification and quantification | Molecular weight and fragmentation pattern for confirmation |

Expanded Applications in Chiral Chemistry and Materials Science

The chiral nature of this compound makes it a valuable building block in various fields.

Chiral Chemistry: As a chiral synthon, this compound can be used in the asymmetric synthesis of more complex and biologically active molecules. nih.govresearchgate.net Its functional groups—the hydroxyl and ester moieties—provide versatile handles for further chemical transformations, allowing for the introduction of new stereocenters with high control. This is particularly relevant in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. mdpi.comnih.gov

Flavor and Fragrance Industry: Chiral compounds often exhibit distinct sensory properties. Research into the organoleptic properties of the enantiomers of related hydroxy esters, such as ethyl 2-hydroxy-4-methylpentanoate, has shown that different enantiomers can have different aroma profiles and perception thresholds. nih.govresearchgate.net This suggests a potential application for this compound as a specific flavor or fragrance ingredient, contributing unique sensory notes to food and cosmetic products. thegoodscentscompany.commdpi.comnih.gov

Materials Science: There is growing interest in the use of chiral molecules derived from renewable resources for the development of novel biodegradable polymers. mdpi.comwestminster.ac.uk Chiral monomers, such as hydroxy acids and their esters, can be polymerized to create polyesters with specific properties. nih.gov The stereochemistry of the monomer unit can influence the physical and biodegradable properties of the resulting polymer. mdpi.com The potential incorporation of this compound into such polymers is an area ripe for exploration.

Interdisciplinary Research Directions

The future of research on this compound lies in its integration into interdisciplinary studies.

Biotechnology and Metabolic Engineering: Advances in biotechnology could enable the de novo biosynthesis of this compound in microbial hosts. By engineering metabolic pathways in microorganisms like Saccharomyces cerevisiae or Escherichia coli, it may be possible to produce this chiral ester directly from simple carbon sources, offering a sustainable and potentially cost-effective production route. colab.ws

Polymer Chemistry and Green Chemistry: The development of sustainable materials is a global priority. Research at the intersection of polymer chemistry, biocatalysis, and green chemistry could explore the use of this compound as a monomer for the synthesis of novel biodegradable polymers with tailored properties for applications in packaging, medicine, and agriculture. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing (S)-Ethyl-2-hydroxypentanoate with high enantiomeric purity?

- Methodology :

- Step 1 : Start with the enantioselective hydroxylation of pentanoic acid derivatives using chiral catalysts (e.g., Sharpless asymmetric dihydroxylation or enzymatic catalysis).

- Step 2 : Protect the hydroxyl group with a temporary protecting agent (e.g., trimethylsilyl chloride) to prevent side reactions during esterification.

- Step 3 : Perform esterification with ethanol under acidic conditions (e.g., sulfuric acid as a catalyst) to yield the ethyl ester.

- Step 4 : Purify the product via column chromatography or recrystallization to isolate the (S)-enantiomer. Validate purity using chiral HPLC or polarimetry .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester group (δ ~4.1 ppm for ethoxy protons) and hydroxyl proton (δ ~2.5 ppm, broad).

- Infrared Spectroscopy (IR) : Identify key functional groups (e.g., C=O stretch at ~1740 cm, O-H stretch at ~3400 cm).

- Mass Spectrometry (MS) : Confirm molecular weight (m/z = 146.18 g/mol) and fragmentation patterns (e.g., loss of ethoxy group at m/z 101).

- Optical Rotation : Measure specific rotation ([α]) to verify enantiomeric excess .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) for this compound?

- Methodology :

- Step 1 : Repeat experiments under controlled conditions to rule out procedural errors.

- Step 2 : Cross-validate using alternative techniques (e.g., compare NMR with X-ray crystallography or computational simulations for structural confirmation).

- Step 3 : Analyze solvent effects or hydrogen bonding interactions that may alter chemical shifts.

- Step 4 : Consult databases like NIST Chemistry WebBook or PubChem to compare observed data with literature values .

Q. What experimental designs are recommended to study the hydrolytic stability of this compound under varying pH conditions?

- Methodology :

- Step 1 : Prepare buffered solutions (pH 2–12) and incubate the compound at controlled temperatures (25°C–60°C).

- Step 2 : Monitor degradation kinetics via HPLC or UV-Vis spectroscopy, tracking the disappearance of the ester peak.

- Step 3 : Identify hydrolysis products (e.g., 2-hydroxypentanoic acid) using LC-MS or H NMR.

- Step 4 : Calculate rate constants and activation energy using the Arrhenius equation to model stability .

Q. How can researchers design assays to investigate the compound’s role as a chiral building block in asymmetric synthesis?

- Methodology :

- Step 1 : Use this compound in model reactions (e.g., Grignard additions or aldol condensations) to assess stereochemical outcomes.

- Step 2 : Analyze diastereomeric ratios via chiral GC or HPLC.

- Step 3 : Perform computational studies (DFT or molecular docking) to predict enantioselectivity mechanisms.

- Step 4 : Compare results with analogous esters (e.g., methyl or tert-butyl derivatives) to evaluate steric/electronic effects .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing discrepancies in enantiomeric excess (%ee) measurements across multiple batches?

- Methodology :

- Step 1 : Apply ANOVA to determine if variability arises from synthesis conditions or analytical methods.

- Step 2 : Use control charts to identify outliers in %ee data.

- Step 3 : Conduct regression analysis to correlate reaction parameters (e.g., temperature, catalyst loading) with %ee outcomes.

- Step 4 : Validate robustness using Design of Experiments (DoE) methodologies .

Q. How should researchers address conflicting solubility data reported for this compound in polar vs. nonpolar solvents?

- Methodology :

- Step 1 : Re-measure solubility in standardized solvents (e.g., water, ethanol, hexane) using gravimetric or spectrophotometric methods.

- Step 2 : Compare results with computational predictions (e.g., Hansen solubility parameters or COSMO-RS simulations).

- Step 3 : Investigate temperature dependence and phase separation behavior.

- Step 4 : Publish datasets with detailed metadata (e.g., purity, measurement protocols) to enhance reproducibility .

Tables for Key Data Comparison

| Analytical Technique | Key Parameters | Typical Results for this compound | References |

|---|---|---|---|

| Chiral HPLC | Retention time, peak area ratio | %ee > 98% (S-enantiomer) | |

| H NMR | δ 4.1 ppm (q, ethoxy), δ 2.5 ppm (s, OH) | Confirms ester and hydroxyl groups | |

| Polarimetry | Specific rotation ([α]) | +15.6° (c = 1, ethanol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.